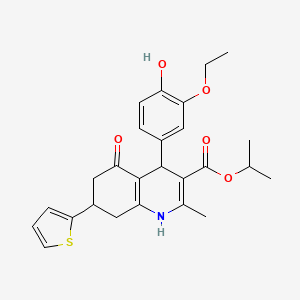![molecular formula C28H26FN3O4S B11628843 Ethyl 4-({[1-(4-fluorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11628843.png)
Ethyl 4-({[1-(4-fluorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-({[1-(4-fluorophényl)-5-oxo-3-(2-phényléthyl)-2-thioxoimidazolidin-4-yl]acétyl}amino)benzoate d'éthyle est un composé organique complexe avec des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Ce composé présente une structure unique qui comprend un groupe fluorophényle, un cycle thioxoimidazolidinone et un ester benzoate, ce qui en fait un sujet d'intérêt pour les chercheurs.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse du 4-({[1-(4-fluorophényl)-5-oxo-3-(2-phényléthyl)-2-thioxoimidazolidin-4-yl]acétyl}amino)benzoate d'éthyle implique généralement plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation du cycle thioxoimidazolidinone : Cette étape implique la réaction d'une fluorophényl cétone avec un dérivé de la thiourée en conditions acides pour former le cycle thioxoimidazolidinone.
Acétylation : L'intermédiaire thioxoimidazolidinone est ensuite acétylé à l'aide d'anhydride acétique en présence d'une base telle que la pyridine.
Couplage avec l'ester benzoate : L'intermédiaire acétylé est couplé au 4-aminobenzoate d'éthyle à l'aide d'un réactif de couplage comme l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) en présence d'un catalyseur tel que le DMAP (4-diméthylaminopyridine).
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des voies synthétiques ci-dessus pour augmenter le rendement et la pureté. Cela peut inclure l'utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisées et de techniques de purification avancées telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-({[1-(4-fluorophényl)-5-oxo-3-(2-phényléthyl)-2-thioxoimidazolidin-4-yl]acétyl}amino)benzoate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium pour former les sulfoxydes ou les sulfones correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) pour réduire les groupes carbonyle en alcools.
Substitution : Les réactions de substitution nucléophile peuvent se produire au niveau du groupe fluorophényle, où des nucléophiles tels que les amines ou les thiols peuvent remplacer l'atome de fluor.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène (H2O2), permanganate de potassium (KMnO4)
Réduction : Hydrure de lithium et d'aluminium (LiAlH4), borohydrure de sodium (NaBH4)
Substitution : Amines, thiols, en présence d'une base comme l'hydroxyde de sodium (NaOH)
Principaux produits
Oxydation : Sulfoxydes, sulfones
Réduction : Alcools
Substitution : Dérivés aminés ou thiolés
Applications de la recherche scientifique
Le 4-({[1-(4-fluorophényl)-5-oxo-3-(2-phényléthyl)-2-thioxoimidazolidin-4-yl]acétyl}amino)benzoate d'éthyle a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques telles que les protéines et les acides nucléiques.
Médecine : Enquêté pour ses propriétés thérapeutiques potentielles, notamment les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action du 4-({[1-(4-fluorophényl)-5-oxo-3-(2-phényléthyl)-2-thioxoimidazolidin-4-yl]acétyl}amino)benzoate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité. Par exemple, il peut inhiber l'activité de certaines enzymes en se liant à leurs sites actifs, bloquant ainsi l'accès des substrats. Les voies impliquées peuvent inclure des voies de transduction du signal qui régulent la croissance cellulaire, l'apoptose et l'inflammation.
Applications De Recherche Scientifique
Ethyl 4-({[1-(4-fluorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 4-({[1-(4-fluorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways that regulate cell growth, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Le 4-({[1-(4-fluorophényl)-5-oxo-3-(2-phényléthyl)-2-thioxoimidazolidin-4-yl]acétyl}amino)benzoate d'éthyle peut être comparé à des composés similaires tels que :
Benzoate de phénéthyle : Un ester plus simple avec un groupe phénéthyle, utilisé dans les arômes et les parfums.
1-(4-Fluorophényl)-2-phényléthanone : Une cétone apparentée avec un groupe fluorophényle, utilisée en synthèse organique.
2-(2-(4-Fluorophényl)-2-oxo-1-phényléthyl)-4-méthyl-3-oxo-N-phénylpentanamide : Un amide plus complexe avec des caractéristiques structurelles similaires.
Propriétés
Formule moléculaire |
C28H26FN3O4S |
|---|---|
Poids moléculaire |
519.6 g/mol |
Nom IUPAC |
ethyl 4-[[2-[1-(4-fluorophenyl)-5-oxo-3-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C28H26FN3O4S/c1-2-36-27(35)20-8-12-22(13-9-20)30-25(33)18-24-26(34)32(23-14-10-21(29)11-15-23)28(37)31(24)17-16-19-6-4-3-5-7-19/h3-15,24H,2,16-18H2,1H3,(H,30,33) |
Clé InChI |
NCRKYCAWMOOSPF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-benzylpiperidin-1-yl)-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628761.png)
![(6Z)-6-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11628778.png)

![3-{(5Z)-5-[5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11628789.png)
![(2Z)-3-(4-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]-2-(phenylformamido)prop-2-enamide](/img/structure/B11628799.png)
![5-(3,4-dimethoxyphenyl)-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628802.png)
![3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628808.png)
![4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B11628809.png)

![N-{1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B11628820.png)

![(5Z)-5-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11628824.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628825.png)
![(5E)-5-[(1-{4-[(4-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B11628832.png)
